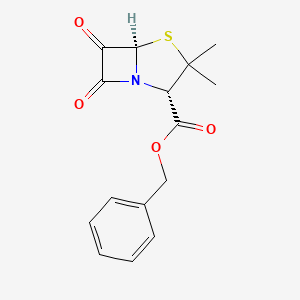
(-)-Ethotoin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Ethotoin is a chiral anticonvulsant drug used primarily in the treatment of epilepsy. It belongs to the class of hydantoins and is known for its ability to stabilize neuronal membranes and reduce seizure activity. The compound is the enantiomer of ethotoin, meaning it has a specific three-dimensional arrangement that distinguishes it from its counterpart.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-Ethotoin typically involves the resolution of racemic ethotoin. One common method is the use of chiral resolution agents to separate the enantiomers. Another approach is asymmetric synthesis, where chiral catalysts or starting materials are used to preferentially produce the ®-enantiomer.
Industrial Production Methods: In industrial settings, the production of ®-Ethotoin often involves large-scale chiral resolution techniques. These methods may include crystallization, chromatography, or the use of chiral auxiliaries. The goal is to achieve high purity and yield of the desired enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions: ®-Ethotoin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert ®-Ethotoin to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, alcohols, and substituted ethotoin compounds.
Applications De Recherche Scientifique
®-Ethotoin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study chiral resolution and asymmetric synthesis techniques.
Biology: Researchers use ®-Ethotoin to investigate its effects on neuronal activity and membrane stabilization.
Medicine: The compound is studied for its anticonvulsant properties and potential use in treating other neurological disorders.
Industry: ®-Ethotoin is used in the development of new pharmaceuticals and as a reference standard in quality control processes.
Mécanisme D'action
The mechanism of action of ®-Ethotoin involves its interaction with voltage-gated sodium channels in neuronal membranes. By binding to these channels, ®-Ethotoin stabilizes the inactive state of the channel, reducing the likelihood of repetitive firing and seizure activity. This action helps to prevent the spread of abnormal electrical activity in the brain, thereby controlling seizures.
Comparaison Avec Des Composés Similaires
Phenytoin: Another hydantoin derivative with anticonvulsant properties.
Mephenytoin: Similar in structure and function to ®-Ethotoin but with different pharmacokinetic properties.
Fosphenytoin: A prodrug of phenytoin that is used for intravenous administration.
Uniqueness of ®-Ethotoin: ®-Ethotoin is unique due to its specific chiral configuration, which can result in different pharmacological effects compared to its enantiomer and other similar compounds. Its ability to selectively stabilize neuronal membranes makes it a valuable compound in the treatment of epilepsy and other neurological disorders.
Propriétés
Numéro CAS |
41807-37-8 |
|---|---|
Formule moléculaire |
C11H12N2O2 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
(5R)-3-ethyl-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O2/c1-2-13-10(14)9(12-11(13)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,15)/t9-/m1/s1 |
Clé InChI |
SZQIFWWUIBRPBZ-SECBINFHSA-N |
SMILES |
CCN1C(=O)C(NC1=O)C2=CC=CC=C2 |
SMILES isomérique |
CCN1C(=O)[C@H](NC1=O)C2=CC=CC=C2 |
SMILES canonique |
CCN1C(=O)C(NC1=O)C2=CC=CC=C2 |
| 41807-37-8 | |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(1S,2S,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene](/img/structure/B1252729.png)


![(1R,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B1252738.png)


![2-[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]-4,5-dihydro-1H-imidazole](/img/structure/B1252743.png)


